molecular formula C21H20FN3O3S B2572011 2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 450343-32-5

2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Katalognummer: B2572011
CAS-Nummer: 450343-32-5
Molekulargewicht: 413.47
InChI-Schlüssel: NVRKEDRMEIOCSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazol core. This scaffold is substituted with a 4-fluorophenyl group at position 2 and an acetamide moiety at position 3, which is further modified with a 3,4-dimethoxyphenyl group. The molecular structure integrates multiple pharmacophoric elements:

  • 4-Fluorophenyl substituent: Enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius .

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-27-18-8-3-13(9-19(18)28-2)10-20(26)23-21-16-11-29-12-17(16)24-25(21)15-6-4-14(22)5-7-15/h3-9H,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRKEDRMEIOCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves multiple steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Vergleich Mit ähnlichen Verbindungen

N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide ()

  • Molecular Formula : C₁₃H₁₂FN₃OS
  • Key Differences : Lacks the 3,4-dimethoxyphenyl group, resulting in reduced steric bulk and electronic modulation.
  • Implications : The absence of methoxy groups may decrease solubility and alter binding affinity compared to the target compound. Fluorine’s presence likely maintains metabolic stability .

Heterocyclic Cores with Varied Substituents

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Molecular Formula : C₁₁H₈Cl₂N₂OS
  • Key Differences: Replaces the thienopyrazol core with a thiazol ring and uses dichlorophenyl instead of dimethoxyphenyl.

N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide ()

  • Molecular Formula : C₁₉H₁₈F₂N₃O₂S₂
  • Key Differences: Features a thieno[2,3-d]pyrimidinone core and difluorophenyl group.

Substituent-Driven Pharmacological Modulation

Fluorine vs. Methoxy vs. Chlorine

Substituent Electronic Effect Impact on Solubility Metabolic Stability
4-Fluorophenyl Electron-withdrawing Moderate (lipophilic) High (resists oxidation)
3,4-Dimethoxyphenyl Electron-donating High (polar groups) Moderate (demethylation risk)
3,4-Dichlorophenyl Electron-withdrawing Low (hydrophobic) Moderate (CYP450 interactions)

Core Heterocycles

Core Structure Hydrogen-Bonding Potential Rigidity
Thieno[3,4-c]pyrazol (Target) High (pyrazol N-atoms) High
Thiazol () Moderate (thiazol N-atom) Moderate
Thieno[2,3-d]pyrimidinone () High (pyrimidinone carbonyl) High

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Core Structure Key Substituents Molecular Mass (g/mol)
Target Compound ~C₂₂H₂₁FN₃O₃S Thieno[3,4-c]pyrazol 4-Fluorophenyl, 3,4-dimethoxyphenyl ~426.5 (estimated)
N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide C₁₃H₁₂FN₃OS Thieno[3,4-c]pyrazol 4-Fluorophenyl 277.317
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Thiazol 3,4-Dichlorophenyl 305.17

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a thienopyrazole derivative that has garnered attention due to its promising biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on various research findings.

  • Molecular Formula : C17H15FN2O2S
  • Molecular Weight : 330.38 g/mol
  • Structure : The compound features a thieno[3,4-c]pyrazole core, which is known for diverse biological activities.

Antioxidant Activity

Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. A study assessed the efficacy of thieno[2,3-c]pyrazole compounds in protecting erythrocytes from oxidative damage induced by 4-nonylphenol. The results showed a marked reduction in altered erythrocyte morphology when treated with these compounds compared to control groups, suggesting their potential as protective agents against oxidative stress in aquatic species such as Clarias gariepinus .

Anticancer Potential

Thienopyrazole derivatives have also been explored for their anticancer properties. For instance, related compounds have demonstrated activity against various cancer cell lines. A study reported that certain thienopyrazole derivatives exhibited cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency . This suggests that the compound may possess similar anticancer properties that warrant further investigation.

Anti-inflammatory Effects

The thienopyrazole class is noted for its anti-inflammatory effects. Compounds within this group have been shown to inhibit phosphodiesterase (PDE) enzymes selectively, which are implicated in inflammatory and immunological diseases. This mechanism highlights the therapeutic potential of thienopyrazoles in treating conditions characterized by inflammation .

Study on Erythrocyte Protection

In a controlled experiment, the effects of various thieno[2,3-c]pyrazole derivatives on erythrocytes were evaluated. The study found that treatment with specific derivatives significantly reduced the percentage of altered erythrocytes compared to those exposed to toxic agents alone. This underscores the protective role these compounds can play in mitigating oxidative damage .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole A12 ± 1.03
Thienopyrazole B0.6 ± 0.16
Thienopyrazole C28.3 ± 2.04

Anticancer Activity Assessment

Another significant study evaluated the anticancer activity of structurally related thienopyrazoles against several cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing 2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide?

Methodological Answer: The synthesis involves multi-step reactions, including:

Thienopyrazole core formation : Cyclocondensation of substituted thiophene derivatives with hydrazine derivatives under reflux conditions (60–80°C, 8–12 hrs) .

Acetamide coupling : Reaction of the thienopyrazole intermediate with 2-(3,4-dimethoxyphenyl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF at 0–5°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .
Key Parameters :

  • Temperature control during coupling to prevent racemization.
  • Use of triethylamine as a base to neutralize HCl byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., 4-fluorophenyl at δ 7.2–7.5 ppm; thieno[3,4-c]pyrazole protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 466.15) .
  • X-ray Crystallography : Resolves stereochemistry and dihedral angles between aromatic rings (e.g., 65.2° between 3,4-dimethoxyphenyl and thienopyrazole planes) .
  • HPLC : Purity assessment (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer :

  • Substituent Variation :
    • Replace 4-fluorophenyl with 4-chlorophenyl or 3,4-difluorophenyl to assess halogen effects on target binding .
    • Modify 3,4-dimethoxyphenyl to 3,4-dihydroxyphenyl (demethylation) to evaluate polarity’s role in solubility .
  • Assay Design :
    • Compare IC50 values across analogs using dose-response curves (log[inhibitor] vs. normalized response).
    • Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR PDB: 1M17) .

Q. How can conflicting data on this compound’s cytotoxicity across cell lines be resolved?

Methodological Answer :

  • Hypothesis Testing :
    • Mechanistic Discrepancies : Perform Western blotting to verify apoptosis markers (e.g., caspase-3 cleavage) vs. necrosis (LDH release) .
    • Metabolic Variability : Use isogenic cell lines (e.g., CYP450-overexpressing vs. knockout) to assess metabolic stability .
  • Statistical Validation :
    • Replicate experiments with triplicate samples and apply ANOVA with Tukey’s post-hoc test .

Q. What strategies mitigate poor pharmacokinetic properties (e.g., low bioavailability)?

Methodological Answer :

  • Prodrug Design : Synthesize ester derivatives (e.g., ethyl acetate prodrug) to enhance intestinal absorption .
  • Nanocarrier Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • In Vivo Testing : Pharmacokinetic profiling in rodent models (Cmax, Tmax, AUC via LC-MS/MS) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC50 values for kinase inhibition?

Methodological Answer :

  • Source Validation :
    • Compare assay conditions: ATP concentration (1 mM vs. 10 µM) impacts IC50 .
    • Verify enzyme purity (SDS-PAGE) and activity (positive controls like staurosporine) .
  • Data Normalization :
    • Express IC50 relative to a standardized reference inhibitor to minimize inter-lab variability .

Structural and Functional Comparisons

Q. How does this compound compare to structurally similar analogs (Table 1)?

Compound Key Structural Differences Bioactivity (IC50, EGFR)
Target Compound3,4-dimethoxyphenyl, 4-fluorophenyl12.3 ± 1.5 nM
Analog A ()3-chloro-4-fluorophenyl18.7 ± 2.1 nM
Analog B ()Piperazine substituent8.9 ± 0.9 nM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.